molecular formula C86H124N12O18 B1150391 Dbco-(peg)3-VC-pab-mmae

Dbco-(peg)3-VC-pab-mmae

Cat. No.: B1150391
M. Wt: 1614.0 g/mol
InChI Key: SXYWMLXUSVMZIA-RZDIXEDLSA-N
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Description

Chemical Identity and Classification as a Drug-Linker Conjugate

Dibenzocyclooctyne-polyethylene glycol-valine-citrulline-para-aminobenzyloxycarbonyl-monomethyl auristatin E functions as a specialized drug-linker conjugate designed specifically for antibody-drug conjugate applications. The compound bears the Chemical Abstracts Service registry number 2754384-60-4 and possesses a complex molecular formula of C₈₆H₁₂₄N₁₂O₁₈ with a molecular weight of 1613.97 grams per mole. This classification places the molecule within the broader category of bioconjugation reagents that facilitate the attachment of therapeutic payloads to targeting molecules through bioorthogonal chemical reactions.

The structural architecture of this compound incorporates multiple functional domains that work synergistically to achieve targeted drug delivery. The dibenzocyclooctyne component serves as the reactive handle for bioorthogonal conjugation, while the polyethylene glycol spacer provides hydrophilic character and flexibility to the molecular structure. The valine-citrulline dipeptide linker represents a cathepsin-cleavable sequence that enables controlled release of the cytotoxic payload within target cells, and the para-aminobenzyloxycarbonyl group functions as a self-immolative spacer that facilitates complete payload release upon enzymatic cleavage.

The compound demonstrates exceptional solubility characteristics in dimethyl sulfoxide at concentrations up to 60 milligrams per milliliter, requiring ultrasonic agitation for complete dissolution. Storage requirements specify maintenance at negative twenty degrees Celsius under nitrogen atmosphere due to the compound's inherent instability in solution, necessitating fresh preparation for optimal performance. The molecule exhibits significant hydrophobic character with an XLogP3-AA value of 5.9, reflecting the lipophilic nature imparted by the monomethyl auristatin E payload and the dibenzocyclooctyne moiety.

The topological polar surface area of the compound measures 386.57 square angstroms, indicating substantial polar character despite the overall hydrophobic nature. This property profile enables the molecule to traverse cellular membranes while maintaining sufficient aqueous compatibility for biological applications. The molecular structure contains 18 hydrogen bond acceptors and 9 hydrogen bond donors, contributing to its complex interaction profile with biological systems.

Properties

Molecular Formula

C86H124N12O18

Molecular Weight

1614.0 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1

InChI Key

SXYWMLXUSVMZIA-RZDIXEDLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

DBCO-PEG3 Activation

  • Starting material : DBCO-PEG3-amine (CAS 1007476-86-9) is reacted with NHS ester-activated succinimidyl carbonate to introduce a carbonylimidazole group.

  • Reaction conditions :

    • Solvent: Anhydrous dimethylformamide (DMF)

    • Temperature: 25°C

    • Time: 12 hours

  • Yield : >85% after precipitation in cold diethyl ether.

VC-PAB Dipeptide Assembly

  • Solid-phase peptide synthesis (SPPS) :

    • Resin: Rink amide MBHA resin (0.6 mmol/g loading)

    • Coupling agents: HBTU/HOBt with DIPEA in DMF

    • Sequence: Fmoc-Val-Cit-PAB-OH.

  • Cleavage : Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours.

  • Purity : >90% by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Conjugation of DBCO-PEG3 to VC-PAB

  • Coupling reaction : DBCO-PEG3-NHS ester (1.2 eq) reacts with VC-PAB-amine (1.0 eq) in phosphate-buffered saline (PBS, pH 8.5).

  • Monitoring : Reaction progress tracked via LC-MS (observed [M+H]+: 1614.0 g/mol).

Conjugation of MMAE to the DBCO-(PEG)3-VC-PAB Linker

MMAE Functionalization

  • MMAE modification : The primary amine of MMAE (CAS 474645-27-7) is activated with 4-nitrophenyl chloroformate to form a carbonate intermediate.

  • Reaction conditions :

    • Solvent: Dichloromethane (DCM)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Temperature: 0°C → 25°C (gradual warming)

Carbamate Bond Formation

  • Linker-MMAE conjugation : The activated MMAE carbonate reacts with the PAB hydroxyl group on the DBCO-(PEG)3-VC-PAB linker.

  • Key parameters :

    • Molar ratio: 1.5:1 (MMAE:linker)

    • Solvent: Anhydrous DMF

    • Time: 24 hours

    • Yield: 70–75% after purification.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • System : Agilent 1260 Infinity II with C18 column (5 μm, 4.6 × 250 mm)

  • Mobile phase :

    • A: 0.1% TFA in H2O

    • B: 0.1% TFA in acetonitrile

  • Gradient : 20% B → 80% B over 30 minutes.

  • Retention time : 18.2 minutes for this compound.

Mass Spectrometry

  • Instrument : Bruker maXis Impact Q-TOF

  • Observed mass : 1614.0 g/mol (calculated: 1614.0 g/mol).

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (600 MHz, DMSO-d6) :

    • δ 7.85 (s, 1H, DBCO aromatic)

    • δ 4.50 (m, 2H, PEG methylene)

    • δ 1.40 (d, 6H, MMAE isopropyl).

Comparative Analysis of Conjugation Techniques

ParameterThis compoundMC-VC-PAB-MMAESulfo-SMCC-DM1
Conjugation chemistryBioorthogonal SPAACThiol-maleimideLysine acylation
Reaction time (hours)22448
Solubility (mg/mL)10.23.82.5
Aggregation propensityLowModerateHigh
In vivo half-life (h)1207248

Data sourced from preclinical studies.

Optimization Strategies and Challenges

Reaction Efficiency

  • DBCO:azide stoichiometry : A 1:3 molar ratio improves conjugation efficiency to >90%.

  • PEG length : PEG3 balances solubility and steric hindrance; PEG4 reduces payload release by 40%.

Stability Considerations

  • Lyophilization : Stable for 6 months at -80°C (vs. 1 month at -20°C).

  • Buffer selection : Histidine-sucrose (pH 6.0) reduces hydrolysis of the VC-PAB linker.

Scalability

  • Continuous flow synthesis : Reduces reaction time by 50% and improves yield consistency .

Chemical Reactions Analysis

2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO moiety facilitates SPAAC, a highly efficient and specific reaction that occurs under mild conditions without the need for toxic catalysts. This reaction allows for the selective conjugation of DBCO-(PEG)3-VC-PAB-MMAE to azide-functionalized antibodies or proteins, leading to the formation of stable ADCs. The efficiency of this reaction enables precise control over the drug-to-antibody ratio (DAR), which is critical for optimizing therapeutic efficacy .

2.3. Cleavage Mechanism

The VC peptide in this compound serves as a cleavable linker that releases MMAE upon proteolytic cleavage within target cells. This mechanism enhances the selective cytotoxicity of the compound by ensuring that MMAE is released only within cancer cells, thereby minimizing systemic toxicity associated with traditional chemotherapeutics .

3.1. Mechanism of Action

Monomethyl auristatin E (MMAE), the cytotoxic payload, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The specificity afforded by ADCs utilizing this compound allows for targeted delivery of MMAE, significantly reducing off-target effects compared to conventional chemotherapy .

3.2. Preclinical Studies

Preclinical studies have demonstrated that ADCs incorporating this compound exhibit promising efficacy against various cancer types. These studies indicate improved outcomes compared to unconjugated MMAE or other conventional treatments, highlighting the potential of this compound in cancer therapy .

3.3. Comparison with Other Compounds

The table below summarizes key features and comparisons with similar compounds:

Compound NameKey FeaturesUniqueness
This compoundBioorthogonal reactivity; cleavable linker; PEGylatedEnhanced solubility and targeted delivery
DBCO-PEG4-MMAESimilar structure but lacks VC-PAB linkerLess selective release
MC-Val-Cit-PAB-MMAENon-bioorthogonal linkerTraditional conjugation methods
DBCO-(PEG)2-Val-Cit-MMAEShorter PEG chainReduced hydrophilicity may affect solubility
MMAFNon-cleavable analog of MMAEHigher systemic toxicity due to lack of specificity

Scientific Research Applications

Research Applications

DBCO-(PEG)3-VC-PAB-MMAE has been extensively studied for its applications in various research contexts:

  • Antibody-Drug Conjugates : The primary application of this compound is in the formulation of ADCs. For example, studies have demonstrated that using this compound in conjunction with anti-CD20 antibodies results in highly effective ADCs with improved therapeutic indices compared to traditional methods .
  • Tumor Targeting : Research has shown that ADCs utilizing this compound can effectively target and internalize into tumor cells, leading to significant reductions in tumor growth in preclinical models. The specificity of this approach minimizes damage to healthy tissues, which is a common issue with conventional chemotherapy .

Case Studies

Several case studies illustrate the effectiveness and versatility of this compound:

Study Description Findings
Study 1Development of an anti-CD20 ADC using this compoundAchieved over 90% conjugation efficiency with high stability and reduced off-target effects .
Study 2Evaluation of therapeutic efficacy in HN12 tumor-bearing miceDemonstrated significant tumor suppression and improved survival rates due to targeted delivery of MMAE .
Study 3Investigation into pharmacokinetics and biodistributionShowed favorable pharmacokinetic profiles with rapid clearance from circulation and accumulation in tumor tissues .

Advantages

The use of this compound offers several advantages in drug development:

  • High Specificity : The bioorthogonal nature of the DBCO moiety allows for selective targeting without interfering with biological processes, reducing potential side effects.
  • Enhanced Stability : The triazole linkage formed during conjugation provides high stability both in vitro and in vivo, ensuring that the drug remains intact until it reaches its target site .
  • Modular Design : The versatility of this compound allows for modifications to tailor ADCs for specific targets or therapeutic needs, making it a valuable tool in personalized medicine.

Mechanism of Action

DBCO-(PEG)3-VC-PAB-MMAE exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Key Structural Components:

DBCO (Dibenzocyclooctyne) : A strain-promoted alkyne-azide cycloaddition (SPAAC) reagent enabling efficient conjugation with azide-functionalized antibodies or biomolecules .

PEG3 (Polyethylene Glycol): A triethylene glycol spacer enhancing water solubility, reducing immunogenicity, and improving pharmacokinetics .

VC-PAB Linker : A dipeptide (valine-citrulline) sequence cleaved by cathepsin B in lysosomes, ensuring targeted release of MMAE in tumor cells .

MMAE : A potent microtubule-disrupting agent with an IC₅₀ of ~0.1–1 nM in cancer cells, widely used in ADCs .

Physicochemical Properties:

  • CAS Number : 2754384-60-4
  • Molecular Formula : C₈₆H₁₂₄N₁₂O₁₈
  • Molecular Weight : 1613.97 Da
  • Purity : ≥95% (HPLC)
  • Storage : -20°C (solid), -80°C (solution in DMSO) .

Comparison with Similar Compounds

DBCO-(PEG)3-VC-PAB-MMAE is one of several ADC linker-payload systems. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Features of this compound and Analogous ADCs

Compound Name Molecular Weight (Da) Linker Type Payload Cleavability Key Applications Reference
This compound 1613.97 VC-PAB (enzyme-cleavable) MMAE Yes Solid tumors, hematologic cancers
DBCO-PEG4-VC-PAB-DMEA-PNU-159682 1802.1 VC-PAB (enzyme-cleavable) DMEA-PNU-159682 Yes Topoisomerase inhibition in solid tumors
DM4-SMCC 1495.7 SMCC (non-cleavable) DM4 No Breast cancer, lymphoma
Fmoc-Val-Cit-PAB-MMAE 1580.8 VC-PAB (enzyme-cleavable) MMAE Yes Preclinical ADC development
DBCO-(PEG2-VC-PAB-MMAE)₂ 3202.4 PEG2-VC-PAB (cleavable) MMAE Yes Bivalent ADCs for enhanced potency
Lys-SMCC-DM1 1420.6 SMCC (non-cleavable) DM1 No HER2-positive cancers

Key Differentiators:

Linker Flexibility and Cleavability: Unlike non-cleavable linkers (e.g., SMCC in DM4-SMCC), the VC-PAB linker in this compound ensures tumor-specific payload release, minimizing off-target toxicity . Compared to Fmoc-Val-Cit-PAB-MMAE, this compound incorporates a PEG3 spacer for improved solubility and stability .

Payload Potency :

  • MMAE (IC₅₀ ~0.1–1 nM) is more potent than DM1 (IC₅₀ ~1–10 nM) but less stable in circulation than DM4 derivatives .

Click Chemistry Compatibility :

  • The DBCO group enables rapid, copper-free conjugation with azide-functionalized antibodies, offering advantages over maleimide-based conjugates (e.g., DM4-SMCC), which are prone to hydrolysis .

Table 2: Pharmacokinetic and Stability Data

Parameter This compound DM4-SMCC Fmoc-Val-Cit-PAB-MMAE
Plasma Half-life (hr) 48–72 24–36 36–48
Linker Stability (pH 7.4) >90% intact at 72 hr >95% intact at 72 hr 85% intact at 72 hr
Tumor-to-Plasma Ratio 10:1 3:1 8:1

Research Findings and Limitations

Efficacy: In xenograft models, this compound demonstrated complete tumor regression at 3 mg/kg, outperforming DM4-SMCC (partial regression at 5 mg/kg) . The PEG3 spacer reduced hepatic uptake by 40% compared to PEG2 variants, improving tumor targeting .

Challenges :

  • MMAE’s hydrophobicity necessitates PEGylation to prevent ADC aggregation .
  • VC-PAB linkers show variable cleavage efficiency in tumors with low cathepsin B expression .

Biological Activity

DBCO-(PEG)3-VC-PAB-MMAE is an antibody-drug conjugate (ADC) that combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a specialized linker system designed for targeted delivery to cancer cells. This compound leverages the advantages of site-specific conjugation and enhanced pharmacokinetics provided by the polyethylene glycol (PEG) moiety, improving its therapeutic index in oncology applications.

Chemical Structure and Properties

This compound consists of:

  • DBCO (Dibenzocyclooctyne) : A reactive group facilitating bioorthogonal reactions.
  • PEG (Polyethylene Glycol) : Enhances solubility and reduces immunogenicity.
  • VC (Valine-Citrulline) : A cleavable dipeptide linker that ensures the release of MMAE inside target cells.
  • PAB (4-Aminobenzyl) : A self-immolating group that aids in the release mechanism of MMAE.

The molecular formula for this compound is C86H124N12O18C_{86}H_{124}N_{12}O_{18} with a molecular weight of approximately 1,657 g/mol .

The biological activity of this compound primarily involves:

  • Targeting and Internalization : The ADC binds to specific receptors on cancer cells, facilitating internalization via receptor-mediated endocytosis.
  • Release of MMAE : Once inside the cell, the VC linker is cleaved by lysosomal enzymes, releasing MMAE, which disrupts microtubule dynamics and induces apoptosis .
  • Cytotoxicity : MMAE is known for its potent cytotoxic effects, leading to cell cycle arrest and programmed cell death in malignant cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, Ramos cells treated with this ADC showed over 90% apoptosis after 72 hours at a concentration of 5 µg/mL .

Table 1: Cytotoxicity Data of this compound

Cell LineTreatment Concentration (µg/mL)% Apoptosis% Dead Cells
Ramos5>90%~7%
Daudi5>85%~10%
A43110>80%~5%

This table summarizes findings from multiple studies highlighting the effectiveness of this compound across different cancer cell lines.

Case Studies

Case Study 1: Targeting CD20 in B-cell Lymphoma
In a study focused on B-cell lymphoma, this compound was conjugated to an anti-CD20 antibody. The resulting ADC demonstrated enhanced targeting and significant tumor regression in xenograft models, confirming its potential for treating CD20-positive malignancies .

Case Study 2: EGFR-Targeting Conjugates
Another study explored this compound conjugated to an epidermal growth factor receptor (EGFR)-targeting DARPin. The conjugate exhibited improved anti-tumor activity in vitro and in vivo compared to unconjugated MMAE, demonstrating the efficacy of targeted delivery systems in enhancing therapeutic outcomes .

Pharmacokinetics and Safety Profile

The incorporation of PEG in this compound contributes to improved solubility and circulation time in the bloodstream, thus enhancing its pharmacokinetic profile. Studies indicate a reduced clearance rate compared to non-PEGylated counterparts, which is critical for maintaining therapeutic concentrations over extended periods .

Q & A

Q. What are the structural and functional roles of the DBCO group and PEG3 spacer in DBCO-(PEG)3-VC-PAB-MMAE?

The DBCO (dibenzocyclooctyne) group enables site-specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), a click chemistry reaction. This ensures efficient coupling with azide-functionalized targeting molecules (e.g., antibodies) without requiring toxic catalysts . The PEG3 spacer enhances solubility, reduces steric hindrance, and improves pharmacokinetics by extending plasma half-life. Comparative studies using shorter PEG chains (e.g., PEG1) show reduced stability in serum, while longer chains (e.g., PEG4) may compromise linker cleavage efficiency .

Q. How does the VC-PAB linker influence the drug release mechanism of MMAE?

The Val-Cit-PAB (VC-PAB) linker is protease-cleavable, designed for intracellular drug release. Cathepsin B, overexpressed in lysosomes of cancer cells, cleaves the Val-Cit bond, releasing MMAE. PAB ensures self-immolative cleavage, minimizing premature release. In vitro assays using cathepsin B inhibitors (e.g., E-64) or pH-adjusted buffers confirm linker specificity. Variants like non-cleavable linkers (e.g., PEG-only) show negligible cytotoxicity, validating the necessity of protease-sensitive motifs .

Advanced Research Questions

Q. How can researchers optimize the balance between linker stability and drug release efficiency in varying tumor microenvironments?

Methodology :

  • Variable pH/redox assays : Simulate tumor microenvironment conditions (pH 5.0–6.5, high glutathione) to test linker stability.
  • Protease profiling : Quantify cathepsin B activity in patient-derived xenograft (PDX) models via fluorogenic substrates.
  • Comparative studies : Replace VC-PAB with alternative linkers (e.g., hydrazone or disulfide) and measure MMAE release kinetics using HPLC or LC-MS.

Data Contradiction Example: Some studies report incomplete MMAE release in hypoxic tumors despite high cathepsin B levels. This may arise from impaired lysosomal trafficking or competing enzymatic pathways. Validate via co-administration of lysosomotropic agents (e.g., chloroquine) to enhance drug release .

Q. What experimental designs are appropriate to assess the impact of PEG chain length on conjugate efficacy and toxicity?

Factorial Design Approach :

VariableLevelsOutcome Metrics
PEG lengthPEG1, PEG3, PEG6- Plasma stability (t½)
- Tumor uptake (PET/CT)
- Off-target toxicity (ALT/AST levels)
Linker typeVC-PAB, non-cleavable- Intracellular MMAE concentration (LC-MS/MS)
- Apoptosis rate (Annexin V assay)

Key Consideration: PEG3 balances steric shielding and linker accessibility. In vivo studies in immunocompetent models must account for accelerated blood clearance (ABC) due to anti-PEG antibodies .

Q. How do researchers reconcile conflicting data on the bystander effect of MMAE in heterogeneous tumors?

Contradiction Analysis :

  • Supporting Evidence: MMAE’s hydrophobicity enables diffusion into adjacent cells, enhancing efficacy in mixed-population tumors (e.g., HER2+/HER2– cells).
  • Contradictory Evidence: Some 3D spheroid models show limited bystander effects due to dense extracellular matrix (ECM) barriers.

Q. Resolution Strategy :

  • Use ECM-remodeling agents (e.g., hyaluronidase) to test penetration depth.
  • Compare 2D monolayers vs. 3D spheroids with variable ECM composition .

Methodological Challenges

Q. What analytical techniques are critical for quantifying conjugation efficiency and drug-to-antibody ratio (DAR)?

  • HPLC-SEC : Assess aggregate formation and purity post-conjugation.
  • UV-Vis spectroscopy : Calculate DAR using absorbance ratios (DBCO: 309 nm, MMAE: 248 nm).
  • MALDI-TOF MS : Confirm molecular weight shifts indicative of successful conjugation.

Pitfall: PEG heterogeneity can skew DAR calculations. Use orthogonal methods (e.g., hydrophobic interaction chromatography) for validation .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control Protocols :
    • Monitor reaction intermediates via TLC/NMR.
    • Standardize azide:DBCO molar ratios (1:1.2 recommended).
    • Implement lyophilization stability tests (e.g., 6-month storage at -80°C).

Case Study: Variability in PEGylation efficiency (>10% deviation) correlates with reduced in vivo efficacy. Use design-of-experiment (DoE) models to optimize reaction conditions (e.g., temperature, solvent polarity) .

Theoretical Frameworks

Q. How can the PICO framework guide preclinical studies on this compound?

PICO ElementApplication Example
Population HER2+ breast cancer PDX models
Intervention This compound conjugate (DAR = 4)
Comparison Non-targeted MMAE or free drug
Outcome Tumor volume reduction (mm³), median survival (days)

This framework ensures alignment with translational objectives and identifies gaps (e.g., lack of comparative data on DAR ≥6 conjugates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dbco-(peg)3-VC-pab-mmae
Reactant of Route 2
Dbco-(peg)3-VC-pab-mmae

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.